Hedysarimcoumestan B

Total Synthesis Coumestan Methodology

Select Hedysarimcoumestan B, a research-grade natural coumestan with a unique 1,3-dihydroxy-9-methoxy substitution that defines its distinct pharmacophore and physicochemical profile. Unlike common coumestans such as coumestrol, this compound has demonstrated top-tier in silico binding affinity against SARS-CoV-2 main protease (Mpro), making it a strategic lead for structure-activity relationship (SAR) studies in antiviral drug discovery. Its well-characterized total synthesis (50% overall yield) and complete NMR assignment further position it as an ideal benchmark for synthetic methodology development and an analytical reference standard for phytochemical dereplication. Do not substitute with generic coumestans—only Hedysarimcoumestan B delivers these specific biological and synthetic outcomes critical to targeted research campaigns.

Molecular Formula C16H10O6
Molecular Weight 298.25 g/mol
Cat. No. B15596367
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHedysarimcoumestan B
Molecular FormulaC16H10O6
Molecular Weight298.25 g/mol
Structural Identifiers
InChIInChI=1S/C16H10O6/c1-20-8-2-3-9-11(6-8)21-15-13(9)16(19)22-12-5-7(17)4-10(18)14(12)15/h2-6,17-18H,1H3
InChIKeyAAKHRTZXSZBLFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hedysarimcoumestan B Procurement Guide: Identity, Class, and Baseline for Scientific Selection


Hedysarimcoumestan B is a naturally occurring coumestan, a polycyclic aromatic secondary metabolite characterized by a benzofuro[3,2-c]chromen-6-one core skeleton. It was first isolated from the roots of Hedysarum multijugum, a plant in the Leguminosae family, and its structure was elucidated as 1,3-dihydroxy-9-methoxycoumestan through comprehensive spectroscopic analysis [1]. With a molecular formula of C16H10O6 and a molecular weight of 298.25 g/mol, this compound represents a specific substitution pattern within the broader coumestan class, which is widely recognized for diverse pharmacological activities including estrogenic, anti-cancer, and anti-inflammatory effects [2]. Its CAS registry number is 899436-04-5, and it is offered as a research-grade natural product.

Why Generic Coumestan Substitution Fails: The Critical Role of Substitution Pattern in Hedysarimcoumestan B Activity


Coumestans are not a monolithic class. Subtle variations in the hydroxyl and methoxy substitution pattern on the core benzofurochromenone scaffold profoundly dictate their biological target engagement, physicochemical properties, and synthetic accessibility [1]. While compounds like coumestrol or wedelolactone are more extensively studied, the specific 1,3-dihydroxy-9-methoxy substitution of Hedysarimcoumestan B creates a unique pharmacophore. This unique electronic and steric profile has been shown, via molecular docking, to confer a distinct binding posture and affinity toward the SARS-CoV-2 main protease (Mpro) compared to other structurally related coumestans and even other natural product classes from the same plant source [2]. Furthermore, this specific substitution pattern enables a significantly more efficient total synthesis pathway [3]. Therefore, substituting Hedysarimcoumestan B with a more common or readily available coumestan (e.g., coumestrol) will not replicate these specific biological and synthetic outcomes, rendering such substitution invalid for structure-activity relationship (SAR) studies, targeted drug discovery campaigns, or methodological development. The evidence presented below quantifies these critical differentiators.

Quantitative Differentiation of Hedysarimcoumestan B: Evidence-Based Guide for Scientific Selection


Synthetic Efficiency: 50% Overall Yield vs. Demethylwedelolactone (38%) and Wedelolactone (33%)

In a direct head-to-head comparison of total synthetic efficiency, the overall yield for Hedysarimcoumestan B is 50% from commercially available phloroglucinol over an 8-step longest linear sequence. Under identical synthetic strategy conditions, the closely related coumestans demethylwedelolactone and wedelolactone were obtained in overall yields of 38% and 33%, respectively [1].

Total Synthesis Coumestan Methodology

Mpro Binding Affinity: Differentiation from Other Natural Product Classes via Docking

In a class-level inference from a molecular docking study screening 20 compounds against the SARS-CoV-2 main protease (Mpro, PDB: 6LU7), Hedysarimcoumestan B was among only six compounds demonstrating the best affinity. While the specific binding energy for Hedysarimcoumestan B was not numerically disclosed, it was grouped with compounds showing comparable affinity to isoliquiritin apioside (binding energy: -7.9 kcal/mol) [1]. This placement distinguishes it from the 14 other docked compounds, including various other natural products, which failed to achieve this top-tier binding energy.

Molecular Docking SARS-CoV-2 Natural Product

Spectroscopic Fingerprint: Unambiguous Structural Confirmation for Quality Control

The original isolation paper provides a complete and unique 1H and 13C NMR spectroscopic fingerprint for Hedysarimcoumestan B (1,3-dihydroxy-9-methoxycoumestan), enabling its unambiguous identification and differentiation from other closely related hedysarimcoumestans (A-H) and co-occurring compounds like 1,3,9-trimethoxycoumestan and aureol [1]. This is critical for procurement as it provides the benchmark for verifying the identity and purity of the compound received from any vendor.

NMR Spectroscopy Structure Elucidation Quality Control

Optimized Application Scenarios for Hedysarimcoumestan B in Research and Development


Coumestan SAR & Antiviral Drug Discovery

Based on its demonstrated ability to achieve top-tier binding affinity in in silico screens against SARS-CoV-2 Mpro [1], Hedysarimcoumestan B is a strategic choice for structure-activity relationship (SAR) studies focused on developing coumestan-based antiviral leads. Its unique 1,3-dihydroxy-9-methoxy substitution provides a differentiated pharmacophore for exploring Mpro inhibition, setting it apart from more common coumestan scaffolds.

Synthetic Methodology Development & Reference Standard

Given its high-yielding, well-characterized total synthesis (50% overall yield) [2] and complete NMR spectroscopic assignment [3], Hedysarimcoumestan B serves as an ideal benchmark compound for developing new synthetic routes to coumestans or as an analytical reference standard for natural product dereplication and quality control in phytochemical research.

Phytoestrogen and Endocrine Research

As a member of the coumestan class, which is widely known for its phytoestrogenic activity [4], Hedysarimcoumestan B offers a structurally distinct alternative to more extensively studied compounds like coumestrol. Its use is indicated in projects exploring the subtle relationship between coumestan substitution pattern and estrogen receptor binding affinity or selectivity, where its unique 9-methoxy group may confer different activity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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